![molecular formula C18H18N2O3 B14243507 4-[(9-ethyl-9H-carbazol-3-yl)amino]-4-oxobutanoic acid CAS No. 477308-70-6](/img/structure/B14243507.png)
4-[(9-ethyl-9H-carbazol-3-yl)amino]-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(9-ethyl-9H-carbazol-3-yl)amino]-4-oxobutanoic acid is a compound that features a carbazole moiety, which is a nitrogen-containing aromatic heterocycle. Carbazole derivatives are known for their desirable electron and charge transport properties, making them significant in various scientific and industrial applications .
Métodos De Preparación
The synthesis of 4-[(9-ethyl-9H-carbazol-3-yl)amino]-4-oxobutanoic acid typically involves the reaction of 3-amino-9-ethylcarbazole with appropriate reagents. One common method is the reaction of 3-amino-9-ethylcarbazole with di-tert-butyldicarbonate (Boc anhydride) to form the corresponding carbamic acid tert-butyl ester . This intermediate can then be further reacted under specific conditions to yield the desired compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Análisis De Reacciones Químicas
4-[(9-ethyl-9H-carbazol-3-yl)amino]-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions
Aplicaciones Científicas De Investigación
4-[(9-ethyl-9H-carbazol-3-yl)amino]-4-oxobutanoic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other carbazole-based compounds, which are important in materials science and organic electronics.
Mecanismo De Acción
The mechanism of action of 4-[(9-ethyl-9H-carbazol-3-yl)amino]-4-oxobutanoic acid involves its interaction with molecular targets and pathways. Carbazole derivatives are known to inhibit pro-inflammatory cytokine synthesis, activator protein-1 (AP-1) activity, and epidermal growth factor receptor (EGFR) activation . These interactions lead to the compound’s various biological effects, including anti-inflammatory and anticancer activities.
Comparación Con Compuestos Similares
4-[(9-ethyl-9H-carbazol-3-yl)amino]-4-oxobutanoic acid can be compared with other similar compounds, such as:
- 6-((4-(diphenylamino)phenyl)ethynyl)-9-ethyl-9H-carbazole-3-carbaldehyde (CCC)
- 9-ethyl-6-((9-ethyl-9H-carbazol-3-yl)ethynyl)-9H-carbazole-3-carbaldehyde (TCC)
- (E)-2-cyano-3-(9-ethyl-6-((9-ethyl-9H-carbazol-3-yl)ethynyl)-9H-carbazol-3-yl)acrylic acid (CCN)
- (E)-2-cyano-3-(6-((4-(diphenylamino)phenyl)ethynyl)-9-ethyl-9H-carbazol-3-yl)acrylic acid (TCN) These compounds share the carbazole core structure but differ in their functional groups and substituents, leading to variations in their chemical and biological properties .
Propiedades
Número CAS |
477308-70-6 |
|---|---|
Fórmula molecular |
C18H18N2O3 |
Peso molecular |
310.3 g/mol |
Nombre IUPAC |
4-[(9-ethylcarbazol-3-yl)amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C18H18N2O3/c1-2-20-15-6-4-3-5-13(15)14-11-12(7-8-16(14)20)19-17(21)9-10-18(22)23/h3-8,11H,2,9-10H2,1H3,(H,19,21)(H,22,23) |
Clave InChI |
BKPRNNXPZVIGMI-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=C(C=C(C=C2)NC(=O)CCC(=O)O)C3=CC=CC=C31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![benzyl N-[(2S)-3-bromo-2-hydroxypropyl]carbamate](/img/structure/B14243425.png)
![4-[2-Ethyl-4-(4-fluoro-3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14243427.png)
![1-[2-(Furan-2-yl)-2-oxoethyl]-L-proline](/img/structure/B14243429.png)
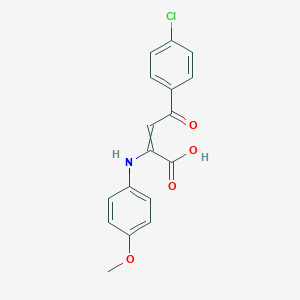
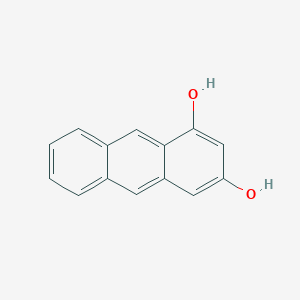
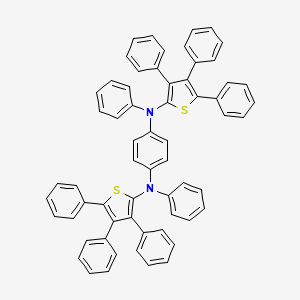
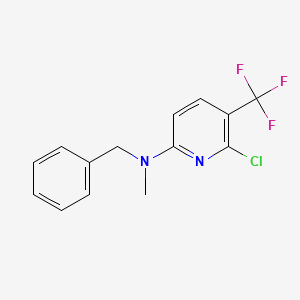
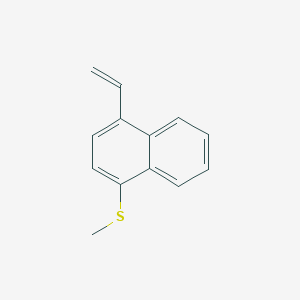
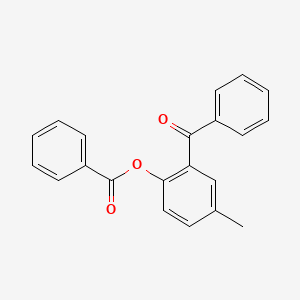
![7,14,15-Trioxadispiro[5.1.5.2]pentadecan-3-one](/img/structure/B14243485.png)
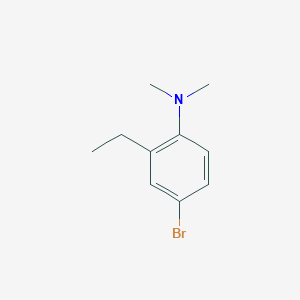
![1-(Pyrazin-2-yl)-N,N-bis[(pyrazin-2-yl)methyl]methanamine](/img/structure/B14243499.png)
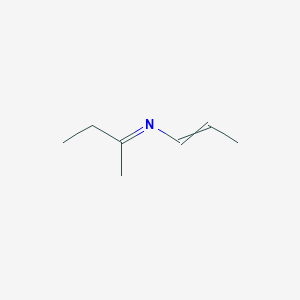
![5-[(4-Chlorophenyl)ethynyl]-4-(morpholin-4-yl)pyrimidin-2-amine](/img/structure/B14243502.png)
